molecular formula C15H9F3O6 B6384926 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol CAS No. 1261942-26-0

5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384926
CAS No.: 1261942-26-0
M. Wt: 342.22 g/mol
InChI Key: LLQWCWIOLFHJCH-UHFFFAOYSA-N
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Description

5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of carboxylic acid groups and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dicarboxybenzaldehyde and 3-trifluoromethoxyphenol.

    Condensation Reaction: The initial step involves a condensation reaction between 3,5-dicarboxybenzaldehyde and 3-trifluoromethoxyphenol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid groups.

    Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dicarboxyphenylboronic Acid: Similar structure but with a boronic acid group instead of a trifluoromethoxy group.

    3,5-Dicarboxyphenylmethanol: Similar structure but with a hydroxyl group instead of a trifluoromethoxy group.

Uniqueness

5-(3,5-Dicarboxyphenyl)-3-trifluoromethoxyphenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in materials science and pharmaceuticals.

Properties

IUPAC Name

5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O6/c16-15(17,18)24-12-5-8(4-11(19)6-12)7-1-9(13(20)21)3-10(2-7)14(22)23/h1-6,19H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQWCWIOLFHJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686743
Record name 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-26-0
Record name 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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